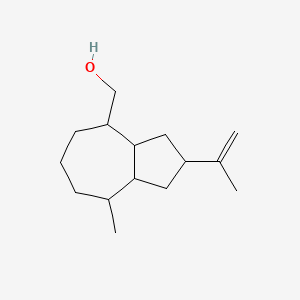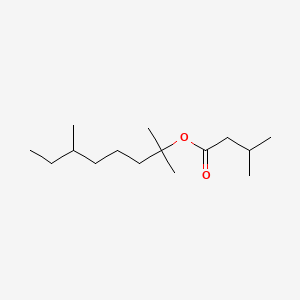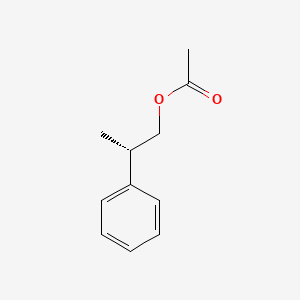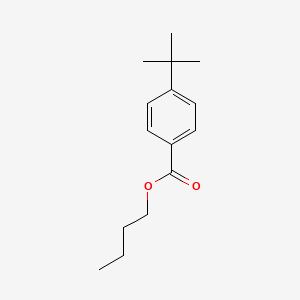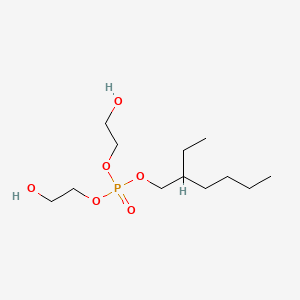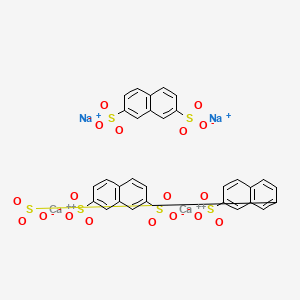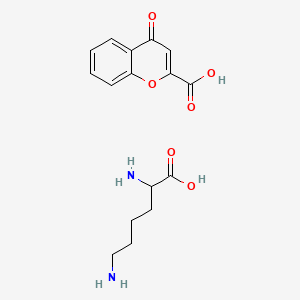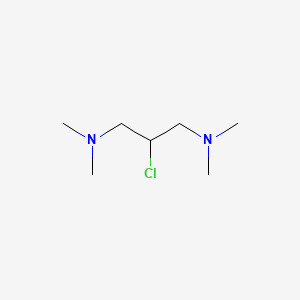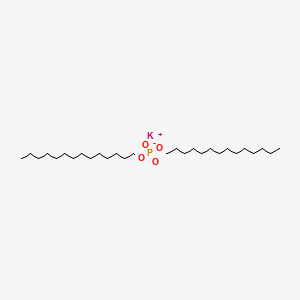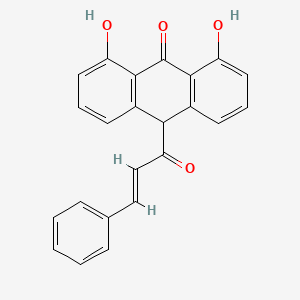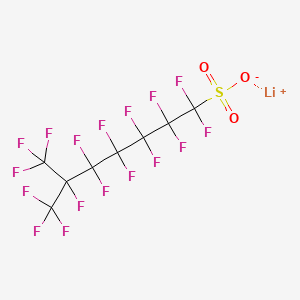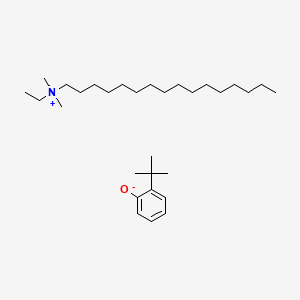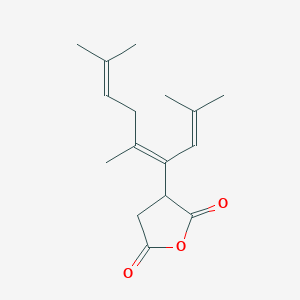
Dihydro-3-(triisobutenyl)furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-3-(triisobutenyl)furan-2,5-dione is an organic compound with the molecular formula C16H22O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of three isobutenyl groups attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydro-3-(triisobutenyl)furan-2,5-dione can be synthesized through the reaction of 3-vinyl furan-2,5-dione with fenoic acid (nonenic acid) in an appropriate solvent . The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dihydro-3-(triisobutenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The isobutenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce more saturated furan compounds.
Scientific Research Applications
Dihydro-3-(triisobutenyl)furan-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dihydro-3-(triisobutenyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Dihydro-3-(tetrapropenyl)furan-2,5-dione: Similar in structure but with different alkyl groups.
Tetrapropenyl succinic anhydride: Another related compound with similar chemical properties.
Uniqueness
Dihydro-3-(triisobutenyl)furan-2,5-dione is unique due to the presence of three isobutenyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
85201-33-8 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
3-[(4E)-2,5,8-trimethylnona-2,4,7-trien-4-yl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H22O3/c1-10(2)6-7-12(5)13(8-11(3)4)14-9-15(17)19-16(14)18/h6,8,14H,7,9H2,1-5H3/b13-12+ |
InChI Key |
NMSPBVBHAAYKIX-OUKQBFOZSA-N |
Isomeric SMILES |
CC(=CC/C(=C(\C=C(C)C)/C1CC(=O)OC1=O)/C)C |
Canonical SMILES |
CC(=CCC(=C(C=C(C)C)C1CC(=O)OC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


